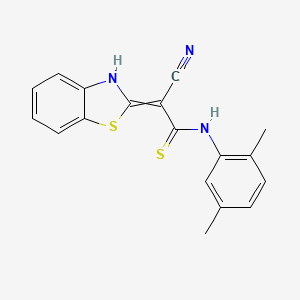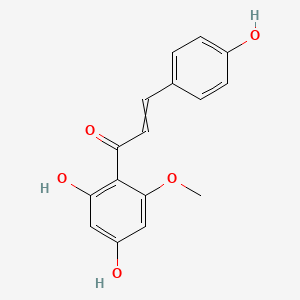![molecular formula C36H36N2O8 B12437436 (2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide” is a complex organic molecule characterized by multiple phenolic and methoxy groups. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of amide bonds, phenolic coupling, and methoxylation. Each step requires specific reagents and conditions, such as:
Amide Bond Formation: This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Phenolic Coupling: Often involves oxidative coupling using reagents like copper(II) salts.
Methoxylation: Typically performed using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenolic groups typically yields quinones, while reduction of amides yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, compounds with phenolic and methoxy groups are often studied for their antioxidant properties. They may also exhibit activity against certain enzymes or receptors.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, phenolic compounds can act as antioxidants by donating hydrogen atoms to free radicals. The amide groups may interact with proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide
- (2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-ethoxyphenoxy}prop-2-enamide
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of multiple phenolic and methoxy groups may enhance its antioxidant activity, while the specific amide linkages could influence its interactions with biological targets.
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide |
InChI |
InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43) |
InChI Key |
JCUQMHMUDDMCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
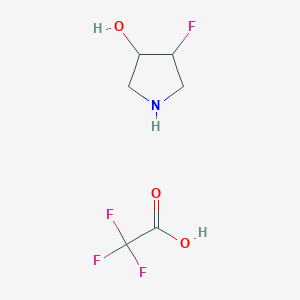
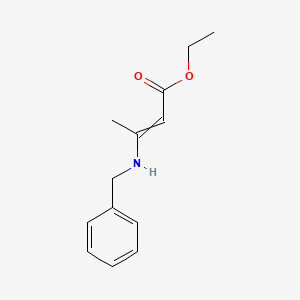
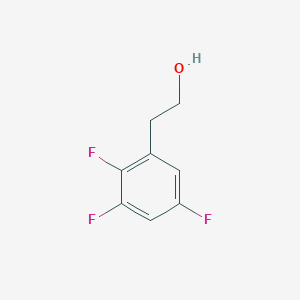
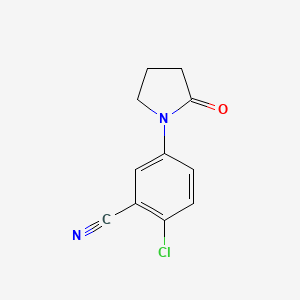
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
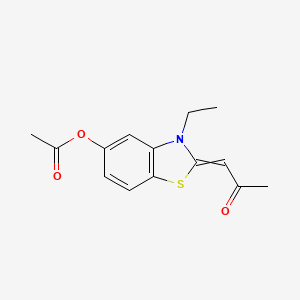
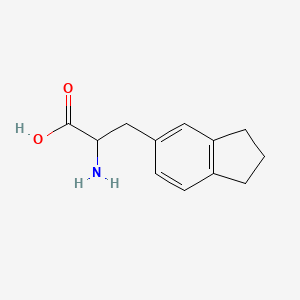
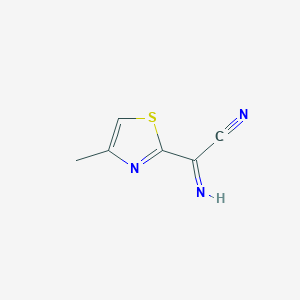
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
